molecular formula C7H15N3 B14545612 1,4-Diazabicyclo[3.2.2]nonan-4-amine CAS No. 62190-23-2

1,4-Diazabicyclo[3.2.2]nonan-4-amine

Cat. No.: B14545612
CAS No.: 62190-23-2
M. Wt: 141.21 g/mol
InChI Key: XHLWXJSWFVJXOB-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[322]nonan-4-amine is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms within a nine-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazabicyclo[3.2.2]nonan-4-amine typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a bicyclic precursor with amine groups, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as ether and catalysts like boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.2.2]nonan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,4-Diazabicyclo[3.2.2]nonan-4-amine has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazabicyclo[3.2.2]nonan-4-amine is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and cation-π interactions makes it particularly valuable in various applications .

Properties

CAS No.

62190-23-2

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

1,4-diazabicyclo[3.2.2]nonan-4-amine

InChI

InChI=1S/C7H15N3/c8-10-6-5-9-3-1-7(10)2-4-9/h7H,1-6,8H2

InChI Key

XHLWXJSWFVJXOB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1N(CC2)N

Origin of Product

United States

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